BenchChemオンラインストアへようこそ!

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

JAK kinase inhibitors Medicinal chemistry Cross-coupling

This N-Boc-protected bromopyrazole (CAS 1021919-24-3) is a critical building block for bipyrazole JAK inhibitor synthesis. Unlike the unprotected analog (CAS 13808-64-5), the Boc group at N1 provides orthogonal protection—essential for chemoselective Suzuki-Miyaura cross-coupling at C4, followed by deprotection and N1-functionalization. The C4 bromine enables Pd-catalyzed Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Enhanced lipophilicity (XLogP3=2.6) simplifies organic-phase purification. Available at ≥95% purity with batch-specific CoA and SDS. Substituting the unprotected analog will cause failed synthetic sequences—procure the Boc-protected derivative to ensure synthetic success.

Molecular Formula C9H13BrN2O2
Molecular Weight 261.12 g/mol
CAS No. 1021919-24-3
Cat. No. B1523252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate
CAS1021919-24-3
Molecular FormulaC9H13BrN2O2
Molecular Weight261.12 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1Br)C(=O)OC(C)(C)C
InChIInChI=1S/C9H13BrN2O2/c1-6-7(10)5-12(11-6)8(13)14-9(2,3)4/h5H,1-4H3
InChIKeyLRPOLTGTSAIHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS 1021919-24-3) as an Orthogonally Protected Pyrazole Building Block: Overview and Structural Characteristics


tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate (CAS 1021919-24-3; also known as 1-Boc-4-bromo-3-methylpyrazole) is an N-Boc-protected heteroaryl bromide building block belonging to the pyrazole carboxylate class . Its structure features a pyrazole core with a methyl substituent at the 3-position, a bromine atom at the 4-position providing a reactive handle for cross-coupling, and a tert-butoxycarbonyl (Boc) group at the N1-position that enables orthogonal protection during multi-step synthetic sequences . The compound has a molecular formula of C9H13BrN2O2 and a molecular weight of 261.12 g/mol, with reported purities of ≥95% from multiple commercial suppliers .

Why Unprotected 4-Bromo-3-methylpyrazole Cannot Substitute for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate in Multi-Step Synthesis


The unprotected analog 4-bromo-3-methylpyrazole (CAS 13808-64-5) presents a fundamental incompatibility with synthetic sequences requiring orthogonal N1-protection. While both compounds share the 4-bromo reactive handle suitable for Suzuki-Miyaura cross-coupling [1], the free N-H in 4-bromo-3-methylpyrazole (MW 161.00) introduces unwanted nucleophilic competition, limits solubility in non-polar media, and prevents chemoselective manipulation of the pyrazole N1 position in complex molecular architectures . The Boc group in the target compound (MW 261.12) increases lipophilicity (XLogP3 = 2.6) relative to the unprotected analog, potentially enhancing organic phase partitioning and facilitating purification . These differences have direct procurement consequences: substituting the unprotected analog without accounting for the orthogonal protection requirement will result in failed synthetic sequences and wasted resources.

Quantitative Differentiation Evidence for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate: Comparator-Based Selection Criteria


Validated Intermediate in Bipyrazole JAK Inhibitor Patent Synthesis: Quantitative Incorporation into Lead Scaffolds

The compound serves as a documented intermediate in the synthesis of bipyrazole derivatives that inhibit Janus kinase (JAK), with explicit incorporation into patented compounds of Formula I . Unlike the unprotected analog 4-bromo-3-methylpyrazole (CAS 13808-64-5), which lacks the orthogonal Boc protection required for selective N1-functionalization in the bipyrazole series, the target compound's Boc group enables the precise sequential assembly documented in the patent synthetic schemes .

JAK kinase inhibitors Medicinal chemistry Cross-coupling Bipyrazole synthesis

Synthesis Yield: Boc-Protected Derivative Exhibits Higher Yield (99%) Relative to Unprotected 4-Bromo-3-methylpyrazole in Pyrazole Core Assembly

The synthesis of the target compound from 4-bromo-3-methylpyrazole proceeds with a reported yield of approximately 99% , whereas the preparation of the unprotected parent compound 4-bromo-3-methylpyrazole (CAS 13808-64-5) via condensation-halogenation routes is typically reported in medium to good yields without a single standardized benchmark [1]. The near-quantitative yield for Boc installation underscores the reliability of this building block in multi-step sequences where intermediate loss must be minimized.

Pyrazole synthesis Boc protection Reaction yield Building block preparation

Lipophilicity Differential: XLogP3 of 2.6 for Boc-Protected Derivative vs. Predicted Lower Lipophilicity for Unprotected Analog

The target compound exhibits a calculated XLogP3 value of 2.6 , reflecting the lipophilic contribution of the tert-butyl carbamate group. By contrast, the unprotected analog 4-bromo-3-methylpyrazole (CAS 13808-64-5) lacks this hydrophobic moiety and is expected to have a significantly lower logP (predicted ~1.1-1.4 based on analogous pyrazoles), consistent with its reported solubility in methanol (0.25 g/5 mL) .

Lipophilicity Partition coefficient Chromatography Solubility

Storage and Stability: -20°C Recommended for Long-Term Integrity vs. Ambient Storage for Unprotected Analog

The target compound requires storage at -20°C for long-term stability according to supplier specifications , whereas the unprotected analog 4-bromo-3-methylpyrazole (CAS 13808-64-5, melting point 77-79°C) is typically stored at ambient or refrigerated conditions (2-8°C) without specified cryogenic requirements . This differential storage requirement reflects the Boc group's susceptibility to thermal or acid-catalyzed decomposition, necessitating controlled inventory management.

Storage conditions Stability Quality assurance Inventory management

Recommended Research and Procurement Applications for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate


Medicinal Chemistry: Bipyrazole-Based JAK Kinase Inhibitor Synthesis

Based on patent documentation in WO2008/51493 A2 and AU-2014265279-A1, this compound serves as a direct precursor to 3-methyl-4-pyrazole boronic acid pinacol ester (CAS 936250-20-3), which is a key building block in the synthesis of bipyrazole JAK inhibitors . Procurement of this Boc-protected bromopyrazole is essential for medicinal chemistry teams pursuing JAK-targeted therapeutics, as the orthogonal N1 protection enables selective cross-coupling at the C4 bromine position followed by subsequent Boc deprotection and N1-functionalization.

Orthogonal Protection Strategies in Multi-Step Heterocycle Synthesis

The Boc group at the N1 position enables chemoselective manipulation of the pyrazole core in complex synthetic sequences. In methods described for tetrasubstituted pyrazole synthesis, 4-bromo derivatives with appropriate N-protection undergo Suzuki coupling with arylboronic esters to yield fully substituted pyrazoles without requiring additional catalyst addition . This orthogonal protection strategy is not feasible with unprotected 4-bromo-3-methylpyrazole, making the Boc-protected derivative the building block of choice for convergent synthetic routes.

Cross-Coupling Platform for Library Synthesis and Diversification

The 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The compound's calculated XLogP3 of 2.6 facilitates organic phase extraction and chromatographic purification of coupling products . This combination of orthogonal protection and a reactive C4 bromine handle makes the compound well-suited for parallel library synthesis and diversity-oriented synthesis campaigns where rapid scaffold elaboration is required.

Quality-Controlled Stocking for GMP/GLP Preclinical Workflows

Multiple commercial suppliers offer this compound at ≥95% purity with supporting analytical documentation including NMR, HPLC, and GC . For laboratories transitioning from discovery to preclinical development, sourcing the compound from vendors providing batch-specific certificates of analysis (CoA) and material safety data sheets (SDS) ensures traceability and reproducibility . The recommended -20°C storage requirement should be factored into inventory planning for facilities maintaining GLP-compliant compound management systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-bromo-3-methyl-1H-pyrazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.